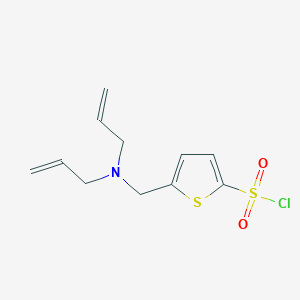
5-Diallylaminomethyl-thiophene-2-sulfonyl chloride
Número de catálogo B8638370
Peso molecular: 291.8 g/mol
Clave InChI: RTSXKBQXXIFLKN-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Patent
US07432286B1
Procedure details


A solution of the allyl-protected thiophene 19a (6.2 g, 32.1 mmol) in Et2O was cooled to −70° C. by means of an acetone/dry ice bath. A solution of t-BuLi in pentane (21.38 ml, 1.5M, 32.1 mmol) was added over 2 min whereupon the internal temperature momentarily rose to −50° C. and the mixture turned orange. After 10 min., SO2 was bubbled for 2 min, which led to the immediate formation of a thick precipitate. The reaction was allowed to reach 0° C., and a suspension of NCS (4.63 g, 32.1 mmol) in THF (20 ml) was added, whereupon the slurry turned purple. After 45 min at r.t., the mixture was filtered over SiO2, eluting with EtOAc. Evaporation, dilution with EtOAc:hexane 1:5 and filtration over SiO2 gave 5.0 g (53%) of the title sulfonyl chloride 19b as a pale brown oil which was used without further purification.
[Compound]
Name
allyl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Name
thiophene
Quantity
6.2 g
Type
reactant
Reaction Step Two





Identifiers


|
REACTION_CXSMILES
|
ClC1C(NCCCC(NN[S:20]([C:23]2[S:27][C:26]([CH2:28][NH:29][C:30](=O)[C:31]3[CH:36]=CC([N+]([O-])=O)=CC=3)=[CH:25][CH:24]=2)(=[O:22])=[O:21])=O)=NC=C(C(F)(F)F)C=1.[Li][C:42]([CH3:45])(C)[CH3:43].CCCCC.C1C(=O)N([Cl:58])C(=O)C1>CCOCC.C1COCC1>[CH2:43]([N:29]([CH2:28][C:26]1[S:27][C:23]([S:20]([Cl:58])(=[O:21])=[O:22])=[CH:24][CH:25]=1)[CH2:30][CH:31]=[CH2:36])[CH:42]=[CH2:45]
|
Inputs


Step One
[Compound]
|
Name
|
allyl
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Two
|
Name
|
thiophene
|
|
Quantity
|
6.2 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC=1C(=NC=C(C1)C(F)(F)F)NCCCC(=O)NNS(=O)(=O)C1=CC=C(S1)CNC(C1=CC=C(C=C1)[N+](=O)[O-])=O
|
Step Three
Step Four
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CCOCC
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
-70 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
momentarily rose to −50° C.
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
SO2 was bubbled for 2 min
|
|
Duration
|
2 min
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to reach 0° C.
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added, whereupon the slurry
|
WAIT
|
Type
|
WAIT
|
|
Details
|
After 45 min at r.t.
|
|
Duration
|
45 min
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the mixture was filtered over SiO2
|
WASH
|
Type
|
WASH
|
|
Details
|
eluting with EtOAc
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Evaporation, dilution
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
with EtOAc:hexane 1:5 and filtration over SiO2
|
Outcomes


Product
Details
Reaction Time |
10 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C=C)N(CC=C)CC1=CC=C(S1)S(=O)(=O)Cl
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 5 g | |
| YIELD: PERCENTYIELD | 53% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

